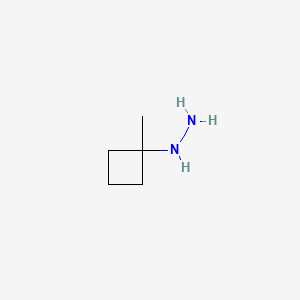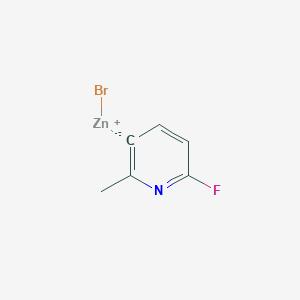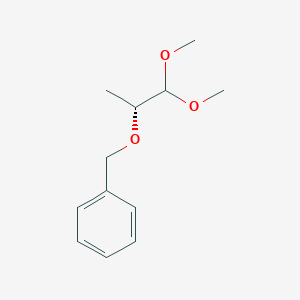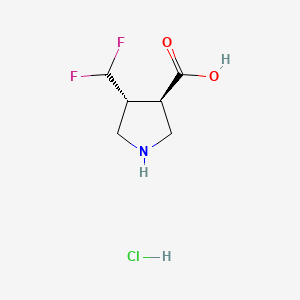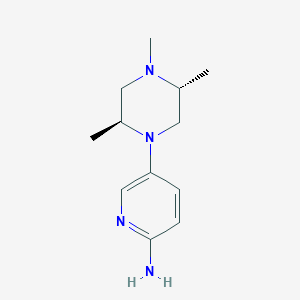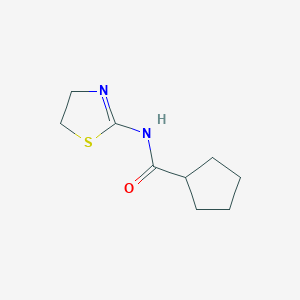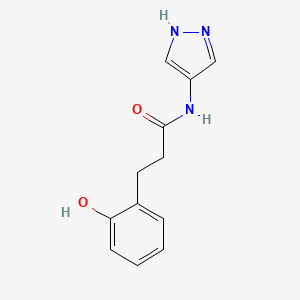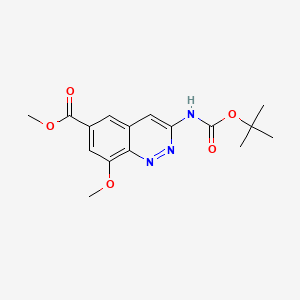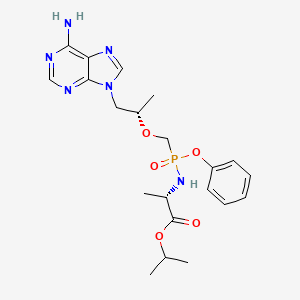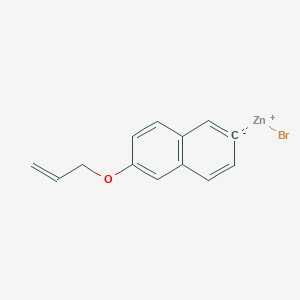
6-Allyloxy-2-naphthylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Allyloxy-2-naphthylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis due to its unique reactivity and potential applications. This compound is characterized by the presence of an allyloxy group attached to a naphthalene ring, with zinc bromide as a coordinating metal. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various synthetic transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyloxy-2-naphthylZinc bromide typically involves the reaction of 6-allyloxy-2-naphthol with zinc bromide in the presence of a suitable solvent. One common method includes the use of an ether solvent, such as diethyl ether, under an inert atmosphere to prevent oxidation. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then purified through distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
6-Allyloxy-2-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding naphthoquinones or reduction to yield naphthols.
Coupling Reactions: The presence of the zinc bromide moiety allows it to engage in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield allyloxy-substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
6-Allyloxy-2-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific functional properties.
作用机制
The mechanism of action of 6-Allyloxy-2-naphthylZinc bromide involves the coordination of the zinc bromide moiety with the allyloxy and naphthyl groups. This coordination enhances the reactivity of the compound, allowing it to participate in various chemical transformations. The zinc center acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
6-Allyloxy-2-naphthylMagnesium bromide: Similar in structure but with magnesium instead of zinc, this compound exhibits different reactivity and stability.
6-Allyloxy-2-naphthylLithium bromide: Another analogous compound with lithium, known for its use in organolithium chemistry.
6-Allyloxy-2-naphthylCopper bromide: Copper-based compounds are often used in catalytic processes and exhibit distinct catalytic properties.
Uniqueness
6-Allyloxy-2-naphthylZinc bromide is unique due to the presence of zinc, which imparts specific reactivity patterns not observed with other metals. The zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of reactions, including coupling and substitution, highlights its importance in the field of synthetic chemistry.
属性
分子式 |
C13H11BrOZn |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
bromozinc(1+);6-prop-2-enoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h2,4-8,10H,1,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
DALWAINSPWVMKM-UHFFFAOYSA-M |
规范 SMILES |
C=CCOC1=CC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


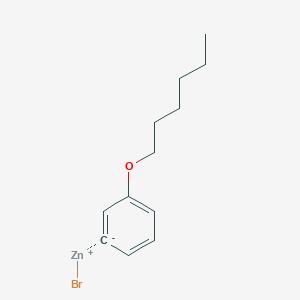
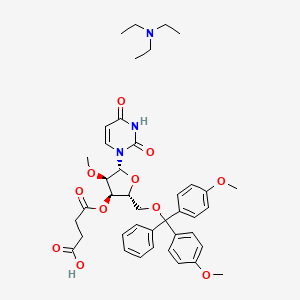
![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
